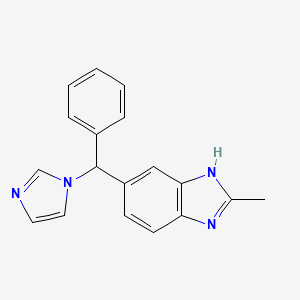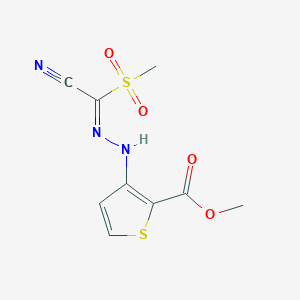
HIF-2alpha-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIF-2a Translation Inhibitor 76 is a small molecule that specifically inhibits the translation of Hypoxia-Inducible Factor 2 alpha (HIF-2a). HIF-2a is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). It is involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism. The inhibition of HIF-2a has significant implications in the treatment of diseases such as cancer, where hypoxia is a common feature .
Preparation Methods
The synthesis of HIF-2a Translation Inhibitor 76 involves a Japp-Klingemann coupling reaction. This method is known for its efficiency and scalability, making it suitable for industrial production. The reaction conditions typically involve the use of diazonium salts and active methylene compounds under controlled temperatures and pH levels . The Iliopoulos laboratory has reported a straightforward synthetic route for this compound, which has been optimized for structure-activity relationship studies .
Chemical Reactions Analysis
HIF-2a Translation Inhibitor 76 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
HIF-2a Translation Inhibitor 76 has a wide range of scientific research applications:
Chemistry: It is used in studies related to hypoxia and its effects on chemical reactions and processes.
Biology: The compound is employed in research on cellular responses to hypoxia, particularly in the regulation of gene expression.
Medicine: HIF-2a Translation Inhibitor 76 is being investigated for its potential in treating hypoxia-related diseases, including various cancers and conditions associated with the von Hippel-Lindau syndrome
Mechanism of Action
HIF-2a Translation Inhibitor 76 exerts its effects by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) within the 5’-untranslated region (UTR) of HIF-2a mRNA. This binding inhibits the translation of HIF-2a, thereby reducing its levels in the cell. The inhibition of HIF-2a affects various molecular pathways, including those involved in angiogenesis, erythropoiesis, and metabolism .
Comparison with Similar Compounds
HIF-2a Translation Inhibitor 76 is unique in its specific inhibition of HIF-2a translation. Similar compounds include:
EZN-2968: An antisense oligonucleotide that targets HIF-1a mRNA.
Minnelide: A prodrug that inhibits HIF-1a protein synthesis.
Compared to these compounds, HIF-2a Translation Inhibitor 76 offers a more targeted approach to inhibiting HIF-2a, making it a promising candidate for further development in hypoxia-related therapies .
Properties
Molecular Formula |
C9H9N3O4S2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
methyl 3-[(2Z)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7- |
InChI Key |
OOGAPDPPVHJYGJ-GHXNOFRVSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)N/N=C(/C#N)\S(=O)(=O)C |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B10783662.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783664.png)
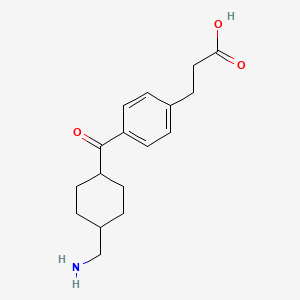
![(3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783674.png)
![dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783684.png)
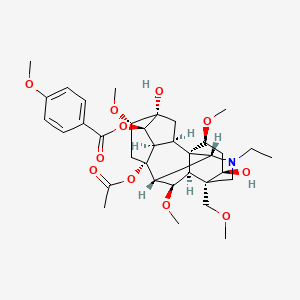
![(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B10783722.png)
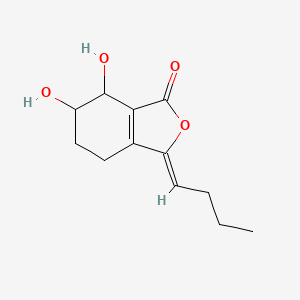
![[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783737.png)
![(3Z)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B10783748.png)
![dimethyl (1R)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783755.png)
![tert-butyl 2-[2-[3-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetyl]oxyacetate](/img/structure/B10783761.png)

